(Z)-isopropyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
描述
属性
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-12(2)27-20(23)11-26-15-5-6-16-18(10-15)28-19(21(16)24)9-13-8-14(22)4-7-17(13)25-3/h4-10,12H,11H2,1-3H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBSJXDEOFIQIA-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-isopropyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran moiety and a bromo-substituted methoxybenzylidene group. Its molecular formula is , and it possesses a molecular weight of approximately 392.26 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on HeLa cervical cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were assessed using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). Treatment with the compound at concentrations up to 10 µM resulted in a significant reduction in TNF-α production, suggesting its potential as an anti-inflammatory agent.
相似化合物的比较
Comparison with Structural Analogs
Structural Analog 1: Isopropyl 2-((2-(2-Methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Substituent Differences : The benzylidene group here features a 2-methylchromen-3-yl substituent instead of 5-bromo-2-methoxyphenyl. Chromene’s fused oxygen-containing ring introduces planarity and extended π-conjugation, altering electronic properties.
- Impact on Reactivity: The chromene system may enhance UV absorption and fluorescence compared to the bromo-methoxy analog.
- NMR Profile : highlights that substituent changes in regions A (positions 39–44) and B (29–36) lead to distinct chemical shifts. For example, the chromene’s methyl group may cause upfield shifts in region A compared to the bromo-methoxy analog’s deshielding effects .
Structural Analog 2: Benzyl 2-((2-(5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Substituent Differences : The benzylidene group is replaced with a 5-methylfuran-2-yl moiety, and the ester is benzyl rather than isopropyl.
- The benzyl ester’s bulkiness may reduce enzymatic hydrolysis rates compared to isopropyl.
- Solubility : The furan’s lower hydrophobicity (vs. bromo-methoxy) and benzyl ester’s aromaticity may decrease aqueous solubility relative to the target compound .
General Implications of Substituent Variations
- Lumping Strategy : Compounds with shared benzofuran-oxyacetate scaffolds may undergo similar reactions (e.g., ester hydrolysis, Michael addition at the 3-oxo group). However, substituents like bromine or chromene significantly alter degradation pathways and bioactivity. For instance, bromine’s electron-withdrawing effect stabilizes the benzylidene group against nucleophilic attack, whereas methylfuran derivatives may exhibit faster degradation .
Comparative Data Table
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-isopropyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Methodological Answer : A multi-step synthesis is typically employed. Begin with the formation of the dihydrobenzofuran core via aldol condensation between 5-bromo-2-methoxybenzaldehyde and a ketone precursor under basic conditions (e.g., n-BuLi in THF at −78 °C). Subsequent esterification with isopropyl 2-hydroxyacetate requires activation via SOCl₂ or other acylating agents. Critical steps include temperature control during condensation to favor the Z-isomer and purification via column chromatography (hexane/EtOAc gradients) to isolate intermediates. Validate intermediates using -NMR and LC-MS .
Q. How can the stereochemical configuration (Z-isomer) of the benzylidene moiety be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous confirmation. For example, Acta Crystallographica Section E protocols (e.g., Cu-Kα radiation, λ = 1.54178 Å) resolve the dihedral angle between the benzylidene and benzofuran rings. Alternatively, -NMR coupling constants () between vinyl protons (typically 10–12 Hz for Z-isomers) and NOESY correlations can provide indirect evidence .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
| Technique | Key Data Points |
|---|---|
| -NMR | δ 7.8–8.1 ppm (benzylidene vinyl protons), δ 5.2–5.5 ppm (isopropyl ester protons) |
| -NMR | δ 170–175 ppm (ester carbonyl), δ 160–165 ppm (benzofuran ketone) |
| IR | 1730–1750 cm⁻¹ (ester C=O), 1650–1680 cm⁻¹ (conjugated ketone) |
| HRMS | Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₀BrO₆: 491.0421) |
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling the benzylidene moiety to the dihydrobenzofuran core?
- Methodological Answer : Low yields often stem from steric hindrance or competing E-isomer formation. Use kinetic control strategies:
- Temperature : Maintain sub-zero temperatures (−78 °C) during aldol condensation to favor Z-selectivity.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity.
- Byproduct Analysis : Monitor side products via TLC or UPLC-MS. If dimerization occurs, reduce reagent equivalents or switch to bulkier bases (e.g., LDA vs. n-BuLi) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) and analyze degradation via LC-MS. Adjust experimental conditions (e.g., pH, cofactors) to mimic physiological environments.
- Prodrug Considerations : If instability is observed, modify the isopropyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) and compare activity .
Q. How to design experiments probing the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Target Engagement : Use thermal shift assays (TSA) to identify protein targets. Combine with siRNA knockdown to validate functional pathways.
- Dose-Response Profiling : Perform high-content screening (HCS) across concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., kinase inhibitors for phosphorylation studies).
- Data Integration : Use bioinformatics tools (e.g., STRING, KEGG) to map interactomes and identify off-target effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Crystallinity vs. Amorphous Forms : Characterize polymorphs via PXRD and DSC. Amorphous forms may exhibit lower melting points.
- Solvent Effects : Test solubility in DMSO, ethanol, and buffers (PBS, pH 7.4). Use shake-flask method with HPLC quantification.
- Inter-Lab Variability : Cross-reference purity data (e.g., residual solvents in -NMR) and ensure standardized drying protocols (e.g., vacuum desiccation for 48 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
